Spiro[2.5]octan-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8(7)4-2-1-3-5-8/h7,9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJLGHJGJYFISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450716 | |
| Record name | Spiro[2.5]octan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90112-48-4 | |
| Record name | Spiro[2.5]octan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Spirocyclic Systems in Organic Chemistry
Spiro compounds, which feature two rings connected at a single spiroatom, are a vital class of molecules found in both natural products and synthetic creations. rsc.org Their distinct three-dimensional arrangement provides a balance between conformational restriction and flexibility, a feature that can be advantageous in overcoming issues of absorption and permeability sometimes seen in more linear molecules. rsc.org This structural rigidity and three-dimensionality allow for more specific interactions with biological targets, such as proteins and enzymes. researchgate.nettandfonline.com Consequently, spirocyclic scaffolds are increasingly utilized in drug discovery and medicinal chemistry, with applications in developing treatments for a range of conditions including cancer, neurodegenerative diseases, and infectious diseases. rsc.orgtandfonline.comontosight.ai The unique architecture of spirocycles also makes them valuable in materials science and the fragrance industry. researchgate.netontosight.ai
Overview of Spiro 2.5 Octane Core Structures in Academic Studies
The spiro[2.5]octane framework, consisting of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a subject of ongoing research. Studies have explored the synthesis, conformation, and dynamics of various derivatives. smolecule.com For instance, research into the oxidation of spiro[2.5]octane has provided insights into the mechanisms of C(sp³)–H bond oxygenation, revealing the involvement of cationic intermediates. acs.orgtorvergata.it The parent compound, spiro[2.5]octane, has a molecular formula of C8H14 and a molecular weight of 110.20 g/mol . vulcanchem.com The unique spatial arrangement of this core structure significantly influences the chemical reactivity and potential biological activities of its derivatives. vulcanchem.com
Research Focus on Spiro 2.5 Octan 2 Ol: a Fundamental Spirocyclic Alcohol
Strategies for Constructing the Spiro[2.5]octane Skeleton
The formation of the spiro[2.5]octane core is the foundational step in the synthesis of spiro[2.5]octanols. Chemists have developed several key strategies, including cyclization reactions, ring-expansion methods, and stereocontrolled approaches to build this specific bicyclic structure.
Cyclization Reactions in Spiro[2.5]octane Synthesis
Cyclization reactions are a cornerstone in the synthesis of the spiro[2.5]octane framework. These methods often involve the formation of one of the rings onto a pre-existing cyclic precursor.
A prominent method is the cyclopropanation of cyclohexanone (B45756) derivatives. For instance, the Corey-Chaykovsky reaction, which utilizes a sulfoxonium ylide, has been successfully applied. The methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide stereoselectively yields chiral 1(S)-aryl-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones orcid.orgresearchgate.net. This reaction proceeds by the addition of the ylide to the α,β-unsaturated ketone, followed by an intramolecular nucleophilic substitution to form the three-membered ring.
Another approach involves the intramolecular cyclization of suitable acyclic or monocyclic precursors. The synthesis of spiro[2.5]octane-4,6-dione can be achieved by the base-mediated intramolecular condensation of methyl 3-(1-acetylcyclopropyl)propionate chemicalbook.com. In this case, a base such as sodium hydride is used to deprotonate the carbon alpha to both the ester and the ketone, which then attacks the ester carbonyl to form the six-membered dione (B5365651) ring chemicalbook.com. Similarly, general synthetic routes to spiro[2.5]octane-5,7-dione have been developed involving the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation researchgate.net.
A patent describes a multi-step synthesis starting from 1,3-cyclohexanedione (B196179), which is converted to 3-methoxy-cyclohexenone. This intermediate then undergoes a cyclization reaction with an ethyl Grignard reagent in the presence of a Lewis acid to form a spiro[2.5]octene derivative, which is subsequently converted to spiro[2.5]octan-5-one google.com.
| Starting Material | Reagent(s) | Product | Yield | Ref. |
| (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanone | Dimethylsulfoxonium methylide | 1(S)-Aryl-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanone | High | orcid.orgresearchgate.net |
| Methyl 3-(1-acetylcyclopropyl)propionate | Sodium hydride, heat | Spiro[2.5]octane-4,6-dione | - | chemicalbook.com |
| 3-Methoxy-cyclohexenone | Ethyl Grignard reagent, Lewis acid | 5-Methoxyspiro[2.5]oct-4-ene | - | google.com |
| Diethyl acetonedicarboxylate, acrylates | Base, then decarboxylation | Spiro[2.5]octane-5,7-dione | - | researchgate.net |
Ring-Expansion and Ring-Contraction Approaches
Ring-expansion strategies offer an alternative route to the spiro[2.5]octane skeleton, although they are more commonly reported for the synthesis of larger spiro systems from spiro[2.5]octane precursors. A notable example is the ring expansion of Meldrum's acid-derived spirocyclopropanes to spirocyclobutanes using stabilized sulfonium (B1226848) ylides researchgate.netrsc.orgrsc.org. In this reaction, the nucleophilic carbanion of the ylide attacks the electrophilic cyclopropane (B1198618) carbon, leading to ring opening and subsequent intramolecular SN2-type C-cyclization to form a four-membered ring rsc.org. While this specific reaction expands the cyclopropane ring, the underlying principle of ylide-mediated ring expansion could potentially be adapted to form the cyclohexane (B81311) ring of a spiro[2.5]octane system from a spiro[2.4]heptane precursor, though such examples are not prominently featured in the reviewed literature.
Stereocontrolled Formation of Spiro[2.5]octane Frameworks
Achieving stereocontrol is a significant challenge and a key goal in modern organic synthesis. For spiro[2.5]octanes, controlling the stereochemistry at the spiro center and other chiral carbons in the cyclohexane ring is crucial.
As mentioned previously, the methylenation of chiral enones derived from isomenthanone with dimethylsulfoxonium methylide proceeds with high stereoselectivity researchgate.netresearchgate.net. The reaction gives 1(S)-aryl-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones, where the configuration of the existing chiral centers in the cyclohexanone ring remains unchanged and dictates the stereochemical outcome of the cyclopropanation researchgate.netresearchgate.net.
The development of catalysts for stereoselective reactions is another important avenue. While not directly applied to this compound, the design of spiro-salen ligands for yttrium complexes has enabled the stereoselective ring-opening polymerization of lactones, highlighting the potential of spiro-scaffolds in asymmetric catalysis researchgate.net. Such catalyst design principles could be applied to the enantioselective synthesis of spiro[2.5]octane frameworks. Furthermore, tethering has been demonstrated as an effective strategy for the stereoselective construction of bis-spiroketals, where rational structural modifications can break the energetic degeneracy between potential products, leading to selective transformations nih.gov.
| Method | Substrate | Key Features | Resulting Stereochemistry | Ref. |
| Diastereoselective Methylenation | (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanone | Corey-Chaykovsky reaction with a chiral substrate | 1(S)-Aryl-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanone | researchgate.netresearchgate.net |
| Tethering Strategy | Dihydroxyketone precursors | Thermodynamic control via macrocyclization | Stereoselective formation of bis-spiroketals | nih.gov |
Installation and Functional Group Interconversion of Hydroxyl Moieties
Once the spiro[2.5]octane skeleton is in place, the hydroxyl group can be introduced. This is typically achieved either by the reduction of a corresponding spiro[2.5]octanone or by the direct hydroxylation of the hydrocarbon framework.
Reduction of Spiro[2.5]octanones to Spiro[2.5]octanols
The reduction of a ketone to an alcohol is a fundamental transformation in organic synthesis. For spiro[2.5]octanones, this reaction can produce various isomers of spiro[2.5]octanol, including the target this compound. The stereochemical outcome of the reduction is often dependent on the reducing agent used and the steric environment around the carbonyl group.
Research has shown that the reduction of chiral spiro[2.5]octan-4-one derivatives can be highly stereoselective. For example, the reduction of (1R, 5S, 8R, 3R)-1-aryl-5-isopropyl-5-hydroxy-8-methyl-3-spiro[2.5]octan-4-ones was found to be stereoselective, yielding only the trans-diols with a (4S,5S) configuration researchgate.net. This indicates that the incoming hydride attacks from the less sterically hindered face of the ketone, a common phenomenon in the reduction of cyclic ketones. While specific reagents for the reduction of the parent Spiro[2.5]octan-2-one were not detailed in the provided sources, standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would be expected to perform this transformation, with the stereoselectivity being influenced by the bicyclic structure.
Hydroxylation Reactions for Spiro[2.5]octane Systems
Direct hydroxylation of a C-H bond on the spiro[2.5]octane framework offers a more direct route to spiro[2.5]octanols. This approach can be accomplished using biochemical or chemical methods.
Biochemical Hydroxylation: Cytochrome P450 enzymes are known to catalyze the hydroxylation of hydrocarbons. Studies using spiro[2.5]octane as a mechanistic probe have shown that P450 enzymes can oxidize the compound. For example, the reaction with P450cam yielded a mixture of 5-hydroxyspiro[2.5]octane (63%), 4-hydroxyspiro[2.5]octane (19%), and 6-hydroxyspiro[2.5]octane (18%) acs.org. This demonstrates the enzyme's ability to functionalize multiple positions on the cyclohexane ring, although it did not produce this compound acs.org.
Chemical Hydroxylation: Chemical methods have also been developed for the selective hydroxylation of spiro[2.5]octane.
Dioxirane-Mediated Oxygenation: The reaction of spiro[2.5]octane with ethyl(trifluoromethyl)dioxirane (ETFDO) occurs with high selectivity at the C4 position, predominantly at the axial C4-H bond, to give unrearranged oxygenation products acs.org. This selectivity is attributed to the hyperconjugative interaction between the Walsh orbitals of the cyclopropane ring and the σ* orbital of the axial C-H bond, which activates it towards hydrogen atom transfer (HAT) acs.org.
Manganese-Catalyzed Oxygenation: Manganese complexes bearing aminopyridine tetradentate ligands can catalyze the C-H bond oxygenation of spiro[2.5]octane using hydrogen peroxide. The reaction outcome is highly dependent on the conditions. For instance, using [Mn(OTf)2(Me2Npdp)] in acetonitrile (B52724) led to the formation of spiro[2.5]octan-4-one, while other conditions yielded mixtures of spiro[2.5]octan-4-ol, spiro[2.5]octan-5-ol, and spiro[2.5]octan-6-ol torvergata.it.
Oxidative α-Hydroxylation: Stereoselective oxidative α-hydroxylation of chiral spiro[2.5]octan-4-ones has been observed as a secondary process during cyclopropanation reactions in a DMSO/NaOH system. This method, which uses dioxygen, provides a route to α-hydroxy ketones at room temperature without expensive catalysts researchgate.net.
| Substrate | Reagent/Catalyst | Product(s) | Key Finding | Ref. |
| Spiro[2.5]octane | Cytochrome P450cam | 4-OH, 5-OH, and 6-OH-spiro[2.5]octane | Enzymatic C-H hydroxylation at multiple sites | acs.org |
| Spiro[2.5]octane | Ethyl(trifluoromethyl)dioxirane (ETFDO) | Predominantly axial-Spiro[2.5]octan-4-ol | High site- and diastereoselectivity for C4-H bond | acs.org |
| Spiro[2.5]octane | H₂O₂, Mn-aminopyridine complex | Spiro[2.5]octan-4-ol, -5-ol, -6-ol and ketones | Product distribution is tunable by reaction conditions | torvergata.it |
| Chiral spiro[2.5]octan-4-one | O₂, DMSO/NaOH | α-Hydroxy spiro[2.5]octan-4-one | Stereoselective hydroxylation at the α-position to the carbonyl | researchgate.net |
Regioselective Hydroxylation
Regioselective hydroxylation aims to install a hydroxyl group at a specific carbon atom of the spiro[2.5]octane framework. The C4 position is a frequent target for such functionalization due to electronic activation by the adjacent cyclopropane ring.
Metal-Catalyzed C-H Oxidation : Manganese complexes have been effectively used to catalyze the C(sp³)–H bond oxygenation of spiro[2.5]octane and its derivatives. acs.orgresearchgate.net These reactions often utilize hydrogen peroxide as the oxidant. acs.orgresearchgate.net The inherent reactivity of the spiro[2.5]octane system often directs oxidation to the C4 position, which benefits from hyperconjugative activation imparted by the cyclopropyl (B3062369) group. acs.orgnih.gov For instance, studies on 6-tert-butylspiro[2.5]octane show that oxidation occurs at the C4 C-H bonds, with no products observed from oxidation at the C5 or C6 positions. acs.org
Dioxirane-Mediated Hydroxylation : Dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), can also effect the regioselective hydroxylation of spiro[2.5]octanes. nih.govacs.org Research indicates that the reaction with spiro[2.5]octane and 6-tert-butylspiro[2.5]octane occurs predominantly at the axial C4–H bond. researchgate.netnih.govacs.org This selectivity is attributed to the hyperconjugative interaction between the σ* orbital of the axial C4–H bond and the Walsh orbitals of the cyclopropane ring, which activates this bond toward hydrogen atom transfer (HAT). nih.govacs.org
Enzymatic Hydroxylation : Biocatalytic approaches offer high regioselectivity. The extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to hydroxylate various cyclic alkanes. nih.gov This enzymatic system can introduce hydroxyl groups at specific positions with high efficiency under mild conditions. nih.gov
Stereoselective Hydroxylation
Controlling the stereochemistry of the resulting alcohol is crucial, particularly when synthesizing chiral molecules.
Hydroxylation of Chiral Precursors : Stereoselective oxidative alpha-hydroxylation has been observed as a secondary process during the cyclopropanation of 2-arylidene isomenthanones, leading to chiral spiro[2.5]octan-4-ones. researchgate.netresearchgate.net The subsequent reduction of these stereoisomeric hydroxy ketones can proceed stereoselectively, yielding specific diol products. researchgate.net This method benefits from being performed at room temperature without expensive catalysts. researchgate.net
Diastereoselective C-H Oxidation : In the oxidation of substituted spiro[2.5]octanes, the choice of oxidant and catalyst can lead to a high degree of diastereoselectivity. nih.gov For example, the reaction of 6-tert-butylspiro[2.5]octane with ETFDO results in the exclusive formation of products from the oxidation of the axial C4–H bond. nih.gov This diastereoselectivity is a direct consequence of the preferential activation of one specific C-H bond. nih.gov
Enzymatic Kinetic Resolution : Yeast epoxide hydrolase (YEH) from Rhodotorula glutinis exhibits a stereochemical preference for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes. nih.gov While this is a hydrolysis reaction of an epoxide, it highlights how enzymatic systems can differentiate between stereoisomers of a spirocyclic system, a principle applicable to the stereoselective synthesis or resolution of spiro[2.5]octanols.
Derivatization of Spiro[2.5]octane Precursors
A common strategy for the synthesis of spiro[2.5]octanols involves the derivatization of spiro[2.5]octane precursors, most notably the reduction of the corresponding ketones (spiro[2.5]octanones).
The synthesis of these ketone precursors can be accomplished through several routes:
Corey-Chaykovsky Reaction : The reaction of 2-arylidene cyclohexanones with dimethylsulfoxonium methylide stereoselectively produces substituted spiro[2.5]octanones. researchgate.net
Intramolecular Cyclization : Spiro[2.5]octane-4,6-dione can be synthesized via the intramolecular condensation of methyl 3-(1-acetylcyclopropyl)propionate using a base like sodium hydride. chemicalbook.com A similar strategy involving the cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters is also employed to produce spiro[2.5]octane-5,7-dione. google.com
1,6-Conjugate Addition : An efficient, one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using a 1,6-conjugate addition to para-quinone methides, which proceeds under mild, metal-free conditions. rsc.org
Once the spiro[2.5]octanone is obtained, it can be reduced to the corresponding spiro[2.5]octanol using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this reduction is often dependent on the steric environment around the carbonyl group, allowing for the potential to selectively form either cis or trans isomers of the alcohol.
Synthesis of Substituted this compound Analogs
The synthesis of specific substituted analogs of this compound has been explored, particularly in the context of mechanistic studies of oxidation reactions.
Synthesis of cis-6-tert-Butylspiro[2.5]octan-2-olCurrent time information in Bangalore, IN.
Detailed synthetic procedures for trans-6-tert-butylthis compound and cis-6-tert-butylthis compound are not the primary focus of the reviewed literature. Instead, these compounds are primarily used as starting materials to probe the mechanisms of oxidation reactions. nih.govacs.org In these studies, the two isomers are oxidized by ETFDO to yield the same ketone product, 6-tert-butylspiro[2.5]octan-2-one. nih.govacs.org
The reactivity of these isomers provides insight into their stereochemistry. The cis-isomer, which possesses an axial C4-H bond, reacts significantly faster than the trans-isomer, which has an equatorial C4-H bond. nih.gov This difference in reactivity highlights the hyperconjugative activation of the axial C-H bond by the cyclopropane ring. nih.govacs.org
| Starting Material | Product | Yield (%) | Relative Reactivity (cis vs. trans) |
|---|---|---|---|
| cis-6-tert-Butylspiro[2.5]octan-4-ol | 6-tert-Butylspiro[2.5]octan-4-one | 22 | 4.4 |
| trans-6-tert-Butylspiro[2.5]octan-4-ol | 6-tert-Butylspiro[2.5]octan-4-one | 5 |
Synthetic Routes to Spiro[2.5]octan-4-olsresearchgate.net
The synthesis of spiro[2.5]octan-4-ols is well-documented, primarily through the direct C-H oxidation of the parent spiroalkane. These methods often produce a mixture of products, including the target alcohol, the corresponding ketone, and ester derivatives.
Manganese-Catalyzed Oxidation of 6-tert-Butylspiro[2.5]octane : The oxidation of 6-tert-butylspiro[2.5]octane with H₂O₂ catalyzed by [Mn(OTf)₂(TIPS-mcp)] in acetonitrile (MeCN) in the presence of acetic acid yields primarily 6-tert-butylspiro[2.5]octan-4-one (61%) and trans-6-tert-butylspiro[2.5]octan-4-yl acetate (B1210297) (25%). acs.orgnih.gov The acetate can be subsequently hydrolyzed to afford the desired trans-6-tert-butylspiro[2.5]octan-4-ol. The ratio of ketone to ester can be modulated by changing the steric bulk of the carboxylic acid additive. acs.org Using fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can alter the product distribution, favoring the formation of acetate esters. nih.govacs.org
| Carboxylic Acid Additive | Solvent | Yield of Ketone (%) | Yield of trans-Acetate (%) | Yield of Rearranged Alcohol (%) |
|---|---|---|---|---|
| Acetic Acid | MeCN | 61 | 25 | 2 |
Dioxirane Oxidation of Spiro[2.5]octane : The reaction of spiro[2.5]octane with ETFDO produces a mixture of unrearranged and rearranged products. The major unrearranged product is trans-spiro[2.5]octan-4-ol, formed via oxidation of the axial C4-H bond. acs.org
These synthetic methodologies underscore the chemical principles that govern reactivity in spirocyclic systems, enabling the targeted synthesis of specific spiro[2.5]octanol isomers.
Synthetic Routes to Spiro[2.5]octan-5-ols
The synthesis of spiro[2.5]octan-5-ols can be achieved through the reduction of the corresponding ketone, spiro[2.5]octan-5-one. A key precursor for this ketone is 1,3-cyclohexanedione.
One documented pathway involves a multi-step synthesis starting from 1,3-cyclohexanedione. google.com This process begins with the reaction of 1,3-cyclohexanedione with methanol (B129727) in the presence of concentrated sulfuric acid to yield 3-methoxy-cyclohexenone. google.com This intermediate then undergoes cyclization with an ethyl Grignard reagent, catalyzed by a Lewis acid, to form 5-methoxyspiro[2.5]oct-4-ene. google.com Subsequent treatment with p-toluenesulfonic acid in tert-methyl ether at room temperature converts the enol ether into spiro[2.5]octan-5-one. google.com The final step to obtain spiro[2.5]octan-5-ol would be the reduction of this ketone, for which standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed, analogous to the reduction of other spiro ketones.
Another approach involves the stereoselective hydroxylation of substituted spiro[2.5]octan-4-ones. For instance, (1R,5R,8R,3R)-1-aryl-5-isopropyl-8-methyl-3-spiro- researchgate.netgoogleapis.comoctan-4-ones can undergo stereoselective oxidative α-hydroxylation. researchgate.net This reaction, using dioxygen in a NaOH/DMSO or NaOH/DMF system, yields (1R, 5S, 8R, 3R)-1-aryl-5-isopropyl-5-hydroxy-8-methyl-3-spiro[2.5]octan-4-ones, which are substituted derivatives of spiro[2.5]octan-5-ol. researchgate.net This method is noted for its use of inexpensive, commercially available catalysts and for proceeding at ambient temperatures. researchgate.net
The reduction of the resulting hydroxy ketones has been shown to be stereoselective, yielding trans-diols. researchgate.net
Table 1: Synthetic Route to Spiro[2.5]octan-5-one
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 1 | 1,3-Cyclohexanedione | Methanol, concentrated H₂SO₄, 65°C | 3-Methoxy-cyclohexenone | google.com |
| 2 | 3-Methoxy-cyclohexenone | Ethyl Grignard reagent, Lewis acid, Toluene/THF/Isopropyl ether, 20-60°C | 5-Methoxyspiro[2.5]oct-4-ene | google.com |
| 3 | 5-Methoxyspiro[2.5]oct-4-ene | p-Toluenesulfonic acid, tert-methyl ether, room temperature | Spiro[2.5]octan-5-one | google.com |
Table 2: Stereoselective Hydroxylation to a Substituted Spiro[2.5]octan-5-ol
| Starting Material | Reagents and Conditions | Product | Key Features | Reference |
| (1R,5R,8R,3R)-1-aryl-5-isopropyl-8-methyl-3-spiro- researchgate.netgoogleapis.comoctan-4-one | Dioxygen, NaOH/DMSO or NaOH/DMF, ambient temperature | (1R, 5S, 8R, 3R)-1-aryl-5-isopropyl-5-hydroxy-8-methyl-3-spiro[2.5]octan-4-one | Stereoselective, uses inexpensive catalysts | researchgate.net |
Synthetic Routes to Spiro[2.5]octan-6-ols
The synthesis of spiro[2.5]octan-6-ols can be approached from precursors such as spiro[2.5]octa-4,7-dien-6-one or spiro[2.5]octane-4,6-dione.
An efficient, one-pot synthesis for spiro[2.5]octa-4,7-dien-6-ones has been developed utilizing p-quinone methides. rsc.org This metal-free reaction proceeds under mild conditions and provides products with consecutive quaternary centers in high yields. rsc.org The conversion of spiro[2.5]octa-4,7-dien-6-one to spiro[2.5]octan-6-ol would require reduction of the ketone functionality and hydrogenation of the two carbon-carbon double bonds, which can be achieved using standard catalytic hydrogenation methods.
Another potential precursor is spiro[2.5]octane-4,6-dione. The synthesis of this dione can be accomplished from methyl 3-(1-acetylcyclopropyl)propionate. chemicalbook.com The starting ester is dissolved in tetrahydrofuran (B95107) and treated with sodium hydride at room temperature, followed by warming in dimethylformamide to induce cyclization. chemicalbook.com Selective reduction of the keto group at the 6-position would yield the desired spiro[2.5]octan-6-ol.
Table 3: Synthesis of Spiro[2.5]octa-4,7-dien-6-one
| Starting Material | Reagents | Key Features | Product | Reference |
| p-Quinone methides and sulfur ylides | Domino-type process | High diastereoselectivity, metal- and base-free, scalable | Spiro[2.5]octa-4,7-dien-6-one | nih.gov |
Table 4: Synthesis of Spiro[2.5]octane-4,6-dione
| Starting Material | Reagents and Conditions | Product | Reference |
| Methyl 3-(1-acetylcyclopropyl)propionate | 1. Sodium hydride, THF, room temperature2. DMF, 70°C | Spiro[2.5]octane-4,6-dione | chemicalbook.com |
C(sp³)-H Bond Oxygenation Pathways
The functionalization of C(sp³)-H bonds in spiro[2.5]octane systems has been a focal point of mechanistic studies, revealing a complex interplay between different transient species. The oxygenation can proceed through either radical or cationic intermediates, with the product distribution providing clear evidence for the dominant pathway under specific reaction conditions. acs.orgacs.orgnih.govnih.gov
In many C-H bond oxygenation reactions, the initial step involves a hydrogen atom transfer (HAT) from the substrate to an oxidizing agent, generating a carbon-centered radical. nih.gov Spiro[2.5]octane is an excellent mechanistic probe because the resulting α-cyclopropyl carbon radical (the spiro[2.5]oct-4-yl radical) can undergo a characteristic and rapid ring-opening rearrangement, acting as a "radical clock". acs.orgnih.govresearchgate.net
The spiro[2.5]oct-4-yl radical, a type of cyclopropylcarbinyl radical, is known to undergo ring-opening to form a homoallylic radical. The rate of this unimolecular rearrangement is a critical parameter. For the radical derived from spiro[2.5]octane, this ring-opening rate constant (kᵣ) has been determined to be approximately 5 x 10⁷ s⁻¹ at room temperature. acs.orgacs.orgnih.govresearchgate.netcapes.gov.br
This rate is considered relatively slow compared to other radical clocks. For instance, the (trans-2-phenylcyclopropyl)methyl radical rearranges with a rate constant of about 1 x 10¹¹ s⁻¹, demonstrating the significant influence of substitution on the kinetics of ring-opening. acs.orgnih.govresearchgate.net
| Radical Precursor | Ring-Opening Rate Constant (kᵣ) at 25 °C (s⁻¹) | Reference |
|---|---|---|
| Spiro[2.5]octane | 5 x 10⁷ | acs.orgacs.orgnih.gov |
| trans-1-Ethyl-2-phenylcyclopropane | 1 x 10¹¹ | acs.orgnih.gov |
| Norcarane | 2 x 10⁸ | capes.gov.br |
In oxygenation reactions mediated by potent reagents like metal-oxo species, dioxiranes, and cytochrome P450 enzymes, the fate of the initially formed spiro[2.5]oct-4-yl radical is determined by the competition between two processes: its capture by the oxygenating species (e.g., OH rebound) and its rearrangement via ring-opening. acs.orgnih.govcapes.gov.brtorvergata.it
Due to the relatively moderate ring-opening rate (kᵣ = 5 x 10⁷ s⁻¹), no products derived from radical rearrangement are typically observed in the oxygenation of spiro[2.5]octane. acs.orgacs.orgnih.govnih.govcapes.gov.brtorvergata.it This indicates that the radical capture or recombination step is significantly faster than the ring-opening process. nih.govnih.gov For example, in studies with cytochrome P450 enzymes, the absence of rearranged products from spiro[2.5]octane oxidation was contrasted with the detection of such products from norcarane, which has a faster rearranging radical (kᵣ = 2 x 10⁸ s⁻¹). capes.gov.br This confirms that for the spiro[2.5]oct-4-yl radical, the lifetime is too short for the rearrangement to compete with the rapid oxygen rebound step. capes.gov.br
While radical rearrangement products are not observed, several studies have provided unambiguous evidence for the formation of cationic intermediates during the oxygenation of spiro[2.5]octane and its derivatives. acs.orgnih.govresearchgate.net The product distribution can be shifted to favor pathways involving these cationic species by carefully selecting the catalysts and reaction conditions, such as the solvent. acs.orgnih.gov
The definitive proof for the involvement of a cationic intermediate in the oxidation of spiro[2.5]octane is the detection of the rearranged alcohol, bicyclo[4.2.0]octan-1-ol. nih.govnih.gov This product cannot be formed through the standard radical ring-opening pathway.
Studies on the oxidation of spiro[2.5]octane with hydrogen peroxide, catalyzed by specific manganese complexes, have shown the formation of mixtures of unrearranged products (e.g., spiro[2.5]octan-4-one, spiro[2.5]octan-5-ol) and the rearranged bicyclo[4.2.0]octan-1-ol. acs.orgnih.gov The yield of the rearranged product could be significantly influenced by the choice of additives. For instance, using N-acetylglycine (Ac-Gly-OH) as an additive resulted in bicyclo[4.2.0]octan-1-ol as the exclusive oxidation product at the C-4 position, with a 34% yield. acs.orgnih.gov
Similarly, the reaction of spiro[2.5]octane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) yielded predominantly unrearranged alcohols but was accompanied by small quantities of rearranged bicyclo[4.2.0]octan-1-ols, again pointing to a cationic pathway. acs.orgnih.govresearchgate.net Further confirmation comes from superacid studies where the direct ionization of 4-spiro[2.5]octanol generated the stable 4-spiro[2.5]octyl cation, which was also formed from the ionization of bicyclo[4.2.0]octan-1-ol, establishing a clear link between the two structures through this cation. pnas.org
| Additive | Main Product at C-4 | Yield (%) | Other Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetic Acid (15 equiv) | bicyclo[4.2.0]octan-1-ol | 2 | spiro[2.5]octan-5-ol / spiro[2.5]octan-6-ol | 11 / 8 | acs.orgnih.gov |
| Ac-Gly-OH (3 mol %) | bicyclo[4.2.0]octan-1-ol | 34 | spiro[2.5]octan-5-ol / spiro[2.5]octan-6-ol | 12 / 9 | acs.orgnih.gov |
The formation of cationic intermediates from a neutral starting material proceeds via a sequence of steps, beginning with the aforementioned hydrogen atom transfer (HAT) to generate a carbon radical. acs.orgnih.govnih.gov This radical intermediate then undergoes a one-electron oxidation, or electron transfer (ET), to the oxidizing species to form a carbocation. acs.orgnih.gov
HAT → Radical → ET → Cation
This sequential HAT-ET mechanism competes with the direct radical capture pathway. nih.govnih.gov Computational and experimental studies have shown that the ET step is facilitated by specific hyperconjugative interactions between the singly occupied molecular orbital (SOMO) of the incipient carbon radical and the Walsh orbitals of the adjacent cyclopropane C-C bonds. acs.orgnih.gov This stabilization of the radical facilitates its oxidation to the cation. acs.orgnih.gov
The operation of this ET pathway is highly dependent on the reaction environment. The use of polar, hydrogen-bond donating (HBD) solvents, such as fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol, HFIP), has been shown to significantly promote the formation of cationic rearrangement products. nih.govescholarship.org These solvents increase the oxidizing power of the reagents and effectively stabilize the resulting cationic intermediates, thereby favoring the ET pathway over the radical rebound pathway. nih.govescholarship.org Redox potential calculations have further supported that the electron transfer from the 6-(tert-butyl)spiro[2.5]octan-4-yl radical to the oxidant is an exergonic process, making the pathway thermodynamically favorable. nih.gov
Cationic Intermediates in Oxygenation Reactions
Rearrangement Reactions of Spiro[2.5]octyl Cations
The formation and subsequent rearrangement of spiro[2.5]octyl cations are central to the chemistry of their corresponding alcohols. These cationic intermediates are key to understanding the isomerization and dynamic processes within this class of compounds.
The 4-spiro[2.5]octyl cation can be generated from its corresponding alcohol, 4-spiro[2.5]octanol, under superacidic conditions. nih.gov When 4-spiro[2.5]octanol is ionized in a superacid medium such as FSO₃H·SbF₅/SO₂ClF or SbF₅/SO₂ClF at low temperatures (-78°C), the stable 4-spiro[2.5]octyl cation is formed. nih.govpnas.org This cation is notable for being a long-lived secondary cyclohexyl cation, which gains significant stability from the adjacent spirocyclopropane ring. nih.govpnas.org The formation of this cation has been confirmed through ¹³C NMR spectroscopy. nih.govresearchgate.net
The spiro[2.5]octyl cation is a critical intermediate that can isomerize to other bicyclic structures. nih.govpnas.org Interestingly, the ionization of isomeric bicyclo[4.2.0]octan-1-ol under the same superacid conditions also produces the identical, stable 4-spiro[2.5]octyl cation, demonstrating an equilibrium relationship between these structures via the common cation. nih.govpnas.org
Further evidence for this isomerization pathway comes from the oxidation of the parent hydrocarbon, spiro[2.5]octane. acs.orgnih.gov The reaction of spiro[2.5]octane with potent oxidizing agents like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) yields not only unrearranged oxidation products but also significant amounts of rearranged bicyclo[4.2.0]octan-1-ols. nih.govresearchgate.net The formation of these rearranged alcohols provides unambiguous proof of the involvement of a cationic spiro[2.5]octyl intermediate, which undergoes ring expansion of the cyclopropane moiety to form the more stable bicyclic structure. nih.govtorvergata.it The ratio of unrearranged to rearranged products can be controlled by the choice of catalyst and reaction conditions, highlighting the delicate balance between different reaction pathways following the formation of the cation. torvergata.it
| Catalyst | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| [Mn(OTf)₂(Me₂Npdp)] | 0 °C, MeCN | Spiro[2.5]octan-4-one (P2-O) | 30% (exclusive product) | torvergata.it |
| [Mn(OTf)₂(TIPSpdp)] | 0 °C, NFTBA | cis-Bicyclo[4.2.0]octan-1-ol (P2r-OH) | 34% (exclusive product at C-4) | torvergata.it |
| [Mn(OTf)₂(TIPSpdp)] | 25 °C, MeCN, 15 equiv. Acetic Acid | Unrearranged esters (P2u-OAc) and Rearranged esters (P2r-OAc) | 26% and 19% respectively | torvergata.it |
The 4-spiro[2.5]octyl cation exhibits distinct dynamic behavior depending on the temperature. nih.gov At temperatures ranging from -130°C up to -10°C, the cation is static and can be directly observed by ¹³C NMR spectroscopy. nih.govpnas.org However, upon warming to temperatures above -10°C, the static 4-spiro[2.5]octyl cation undergoes an irreversible rearrangement. nih.govresearchgate.net It transforms into the equilibrating 1-bicyclo[3.3.0]octyl cation. nih.govpnas.org This rearrangement signifies the thermodynamic limit of the spiro[2.5]octyl cation's stability, beyond which it collapses into a different, more stable bicyclic system.
Oxidation and Functional Group Interconversion Mechanisms
The spiro[2.5]octane framework can undergo various oxidation and functional group interconversions, leading to ketones and hydroxylated derivatives. These reactions often proceed with high selectivity, dictated by the inherent reactivity of the spirocyclic system.
The oxidation of spiro[2.5]octane systems can be selectively guided to produce spiro[2.5]octanones. In studies on the C-H bond oxygenation of the parent hydrocarbon, spiro[2.5]octane, specific catalytic systems have been shown to yield the ketone as the primary product. torvergata.it For example, the oxidation of spiro[2.5]octane using a manganese complex, [Mn(OTf)₂(Me₂Npdp)], in acetonitrile at 0°C resulted in the exclusive formation of spiro[2.5]octan-4-one in 30% yield. torvergata.it This transformation represents a direct conversion of a methylene C-H bond at the C-4 position to a carbonyl group, a key functional group interconversion.
Stereochemical Aspects of Spiro 2.5 Octan 2 Ol and Its Analogs
Chiral Centers and Chirality of the Spiro[2.5]octane System
Spiro compounds, by their nature, can exhibit chirality due to their three-dimensional structure. mdpi.com The spiro[2.5]octane system is a prime example of a molecule that can possess axial chirality. wikipedia.org This form of chirality arises not from a traditional chiral center with four different substituents, but from the twisted arrangement of the two rings around the common spiroatom. wikipedia.org The spiroatom itself can be a source of chirality even without the typical four distinct substituents. wikipedia.org
The inherent chirality of the spiro[2.5]octane framework is a critical feature, influencing the stereochemical outcomes of reactions involving these molecules and making them valuable building blocks in asymmetric synthesis.
Diastereoselectivity in Synthesis and Reactions
The stereochemical complexity of spiro[2.5]octan-2-ol and its analogs significantly influences the diastereoselectivity of their synthesis and subsequent reactions. The rigid, twisted structure of the spirocyclic system often dictates the facial selectivity of approaching reagents.
Diastereoselective Oxygenation of Spiro[2.5]octane Derivatives
The oxygenation of spiro[2.5]octane derivatives has been a subject of detailed investigation, revealing remarkable diastereoselectivity. In the reaction of spiro[2.5]octane and 6-tert-butylspiro[2.5]octane with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), oxygenation occurs with high selectivity at the axial C4-H bond. nih.govacs.org This preference is attributed to the hyperconjugative interaction between the σ* orbitals of the axial C4-H bond and the Walsh orbitals of the cyclopropane (B1198618) ring, which activates this bond towards hydrogen atom transfer. nih.govacs.org
For instance, the oxidation of 6-tert-butylspiro[2.5]octane with ETFDO for 3 hours resulted in the exclusive formation of the axial alcohol at C-4. acs.org Even after a longer reaction time of 48 hours, the axial alcohol remained the major product, accompanied by the corresponding ketone and a rearranged alcohol. acs.org Notably, the equatorial alcohol at C-4 was never observed, underscoring the high diastereoselectivity of the reaction. acs.org Similar high diastereoselectivity has been observed in manganese-catalyzed C(sp3)–H bond oxygenation of spiro[2.5]octane, where the formation of spiro[2.5]octan-4-one was the exclusive oxidation product at the C-4 position under specific conditions. acs.org
| Substrate | Reagent | Major Product | Diastereoselectivity |
| 6-tert-butylspiro[2.5]octane | ETFDO | Axial C4-alcohol | Exclusive formation of axial alcohol initially |
| spiro[2.5]octane | ETFDO | Axial C4-alcohol | Predominant formation of axial alcohol |
| spiro[2.5]octane | H2O2, Mn catalyst | spiro[2.5]octan-4-one | Exclusive oxidation at C-4 |
Stereoselective Cyclopropanation and Hydroxylation Reactions
The synthesis of the spiro[2.5]octane framework itself can be achieved with a high degree of stereocontrol. The Corey-Chaykovsky reaction, for example, is a significant method for creating the three-membered ring in a facile manner. researchgate.net The methylenation of (3R,6R)-2-arylidene-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide occurs stereoselectively to yield chiral spiro[2.5]octanones. researchgate.netresearchgate.net In these reactions, the configuration of the chiral centers in the starting cyclohexanone (B45756) fragment is retained in the product. researchgate.netresearchgate.net
Conformational Analysis of Spiro[2.5]octanols
The conformational preferences of the cyclohexane (B81311) ring in spiro[2.5]octanols and related derivatives are significantly influenced by the presence of the spiro-fused cyclopropane ring. The spiro substitution alters the typical conformational behavior of the cyclohexane ring.
Studies on 1-oxaspiro[2.5]octane, an analog of this compound, have shown that the molecule exists as a mixture of two chair conformational isomers in the gas phase. epa.gov The presence of a spirocyclic ring adjacent to a six-membered ring can alter the preference for equatorial substitution. researchgate.net For instance, alkyl groups larger than a methyl group that are geminal to a spirocyclopropane ring have been shown to prefer an axial orientation. researchgate.net
In the case of substituted spiro[2.5]octanones, the preferred conformation of the cyclohexanone fragment often maintains the stereochemical relationships of the substituents from the starting materials. researchgate.netresearchgate.net For example, in 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones, the methyl group is axial and the isopropyl group is equatorial, a conformation that is preserved from the starting enone. researchgate.netresearchgate.net The conformational analysis of spiro[2.5]octane derivatives is often carried out using NMR spectroscopy, where homonuclear coupling constants and chemical shifts provide direct insight into the relative configuration and preferred conformations of the rings. nih.gov The preferred orientation of exocyclic substituents, such as the hydroxyl group in this compound, can in turn direct the stereochemical course of further reactions. nih.gov
| Compound | Method | Key Finding |
| 1-oxaspiro[2.5]octane | Microwave spectroscopy, Molecular mechanics | Exists as a mixture of two chair conformational isomers. epa.gov |
| Substituted spiro[2.5]octanones | 1H NMR spectroscopy | The cyclohexanone fragment maintains its preferred conformation from the starting material. researchgate.netresearchgate.net |
| 1-oxaspiro[2.5]octane derivatives | NMR spectroscopy | Homonuclear coupling constants and chemical shifts reveal preferred conformations. nih.gov |
| Cyclohexanes with spirocyclopropane | DFT calculations, Low-temperature 1H NMR | Large alkyl groups geminal to the spiro ring prefer an axial position. researchgate.net |
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Spiro[2.5]octan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.
¹H NMR Spectroscopic Analysis
The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the signals for the protons on the cyclohexane (B81311) ring are expected to appear in the range of approximately 1.1 to 2.3 ppm. The proton attached to the carbon bearing the hydroxyl group (H-2) would appear as a distinct multiplet, likely around 3.4-3.8 ppm, due to the deshielding effect of the adjacent oxygen atom. The protons of the cyclopropane (B1198618) ring are characteristically found in the upfield region, typically between 0.8 and 1.1 ppm. The exact chemical shifts and multiplicities are influenced by the stereochemistry of the molecule (cis/trans isomers) and the solvent used.
Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on analogous structures and general chemical shift principles)
| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity |
| H-2 | 3.40 - 3.80 | m |
| Cyclohexane CH₂ | 1.10 - 2.30 | m |
| Cyclopropane CH₂ | 0.80 - 1.10 | m |
| OH | Variable (depends on concentration/solvent) | br s |
¹³C NMR Spectroscopic Analysis
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, the carbon attached to the hydroxyl group (C-2) is expected to resonate in the range of 65-75 ppm. The spiro carbon (C-3) is a quaternary carbon and would appear as a weak signal around 20-30 ppm. The remaining cyclohexane and cyclopropane carbons would appear in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on analogous structures and general chemical shift principles)
| Carbon | Predicted Chemical Shift (δ ppm) | Carbon Type (from DEPT) |
| C-2 | 65 - 75 | CH |
| C-3 (spiro) | 20 - 30 | C |
| Cyclohexane CH₂ | 20 - 40 | CH₂ |
| Cyclopropane CH₂ | 10 - 20 | CH₂ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For this compound, COSY spectra would show correlations between the H-2 proton and its neighboring protons on the cyclohexane ring (at C-1 and C-3). It would also reveal the coupling networks within the cyclohexane and cyclopropane rings. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. nih.gov It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding proton signal from the ¹H NMR spectrum. For example, the proton signal around 3.4-3.8 ppm would correlate with the carbon signal at 65-75 ppm, confirming the C-2 position.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton, especially around quaternary centers. researchgate.net In this compound, HMBC would show correlations from the cyclopropane protons to the spiro carbon (C-3) and adjacent cyclohexane carbons, confirming the spirocyclic junction. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent and diagnostic absorption would be a strong, broad band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. oup.com The broadness of this peak is due to hydrogen bonding. Another key absorption would be the C-O stretching vibration, which for a secondary alcohol typically appears in the 1000-1200 cm⁻¹ region. Absorptions corresponding to C-H stretching of the alkane framework would be observed just below 3000 cm⁻¹. oup.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Alcohol | C-O Stretch | 1000 - 1200 | Strong |
| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (C₈H₁₄O, Molecular Weight: 126.19 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 126.
The fragmentation is dictated by the structure. Key fragmentation pathways for spirocyclic alkanes often involve cleavage of the bonds adjacent to the spiro carbon. aip.org For spiro compounds containing a cyclopropane ring, a loss of a single hydrogen atom to form a stable [M-H]⁺ ion is a common feature. aip.org The presence of the alcohol functional group introduces other typical fragmentation patterns, such as the loss of a water molecule ([M-H₂O]⁺, m/z 108) and alpha-cleavage (cleavage of the C1-C2 or C2-C3 bond).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Fragmentation Pathway |
| 126 | [M]⁺ | Molecular Ion |
| 125 | [M-H]⁺ | Loss of a hydrogen radical |
| 108 | [M-H₂O]⁺ | Dehydration (loss of water) |
| 97/83 | [M-C₂H₅]⁺ / [M-C₃H₇]⁺ | Alpha-cleavage and subsequent losses |
Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
This compound possesses a chiral center at the C-2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration (R or S) of chiral molecules. nih.gov
The method involves comparing the experimentally measured ECD spectrum of a purified enantiomer with theoretical spectra calculated for both the R and S configurations using quantum chemical methods, such as Time-Dependent Density-Functional Theory (TDDFT). nih.govmdpi.com The absolute configuration is assigned by identifying which calculated spectrum matches the experimental one. This approach has been successfully applied to determine the absolute stereochemistry of numerous complex spirocyclic natural products. mdpi.comacs.org The Cotton effects (positive or negative peaks) in the ECD spectrum are unique to the specific three-dimensional arrangement of the atoms around the chromophores within the chiral molecule. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions in the solid state. While the crystal structure for this compound itself is not publicly available in crystallographic databases, analysis of closely related spiro[2.5]octane derivatives offers significant insights into the structural characteristics of this class of compounds.
A pertinent example is the X-ray crystallographic study of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, which features the core spiro[2.5]octane framework. nih.goviucr.org The determination of its solid-state structure reveals key conformational and stereochemical details that are instructive for understanding this compound.
The analysis of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde demonstrated that the cyclohexane ring adopts a chair conformation, which is a low-energy arrangement for six-membered rings. nih.gov The cyclopropane ring is, by necessity, planar. The relative orientation of the substituents on the cyclopropane ring was unambiguously determined to be trans. nih.goviucr.org This type of detailed spatial information is crucial for correlating structure with reactivity and other chemical properties.
The crystal packing of this derivative is stabilized by a network of weak C—H⋯O and C—H⋯π intermolecular interactions, which dictate the formation of a three-dimensional supramolecular architecture. nih.goviucr.org Such interactions, though weak, are fundamental in governing the physical properties of the solid, including melting point and solubility.
The crystallographic data for this related compound provides a solid foundation for predicting the likely solid-state structure of this compound. It is anticipated that the cyclohexane ring in this compound would also favor a chair conformation, with the hydroxyl group potentially occupying either an axial or equatorial position, a preference that could be influenced by intermolecular hydrogen bonding in the crystal lattice.
Below is a table summarizing the crystallographic data for (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, which serves as a valuable reference for the spiro[2.5]octane system. nih.goviucr.orgcore.ac.uk
| Parameter | Value |
| Compound Name | (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde |
| Chemical Formula | C₁₇H₁₈O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Value not available in search results |
| b (Å) | Value not available in search results |
| c (Å) | Value not available in search results |
| α (°) | 90 |
| β (°) | Value not available in search results |
| γ (°) | 90 |
| Volume (ų) | Value not available in search results |
| Z | Value not available in search results |
| CCDC Number | 1450224 |
Applications of Spiro 2.5 Octane Systems As Mechanistic Probes in C H Functionalization
Use of Spiro[2.5]octane Derivatives to Elucidate Radical Pathways
Spiro[2.5]octane and its derivatives are effective tools, often termed "radical clocks," for identifying the presence of radical intermediates in chemical reactions. A radical generated at the C-4 position (adjacent to the spiro center) can induce the homolytic cleavage of one of the cyclopropane (B1198618) C-C bonds. This ring-opening process is a well-characterized rearrangement that occurs at a known rate.
In a key study investigating the mechanism of P450 enzymes, spiro[2.5]octane was used as a probe to detect radical intermediates during hydroxylation reactions. acs.org The rationale was that if a C-H bond is activated via hydrogen atom abstraction to form a spiro[2.5]oct-4-yl radical, this radical would have the potential to rearrange. The rate of rearrangement for this specific radical is approximately 5 x 10⁷ s⁻¹. acs.org However, in experiments with several P450 enzymes, the hydroxylation of spiro[2.5]octane yielded no rearranged products. acs.org The observed products were various isomers of spiro[2.5]octanol. acs.org This lack of rearrangement indicates that if a radical intermediate is formed, its lifetime must be exceedingly short, and the subsequent step (in this case, "oxygen rebound") must be significantly faster than the rate of radical rearrangement. acs.org This finding is consistent with a typical oxygen rebound scenario where the radical lifetime is estimated to be in the range of 16–50 picoseconds. acs.org
The utility of such probes lies in their ability to set an upper limit on the lifetime of a potential radical intermediate. The absence of rearrangement is as mechanistically informative as its presence, often pointing towards concerted pathways or caged radical pairs that react faster than the clock can "tick."
Role of Spiro[2.5]octane Derivatives in Probing Cationic Intermediates
Similarly to their use as radical probes, spiro[2.5]octane derivatives can diagnose the involvement of cationic intermediates. The formation of a cyclopropylcarbinyl cation—a carbocation adjacent to a cyclopropane ring—is known to trigger extremely rapid and characteristic rearrangements to form cyclobutyl or homoallyl cations. beilstein-journals.orgrsc.org This rearrangement relieves the ring strain of the three-membered ring.
Spiro[2.5]octane was chosen as a mechanistic probe in enzymatic studies in part because it can effectively differentiate between radical and cationic pathways. acs.org While a radical at the C-4 position would undergo a specific ring-opening, a cation at the same position would be expected to produce a different set of rearranged products. In the aforementioned P450 enzyme studies, no products indicative of cationic rearrangement were detected from the oxidation of spiro[2.5]octane. acs.org This result strongly disfavors a mechanism involving a discrete, freely diffusing cyclopropylcarbinyl cation intermediate in that biological system. The ability to rule out such pathways is crucial for accurately mapping the reaction mechanism.
The general principle has been widely studied in solvolysis reactions, where the departure of a leaving group can generate a carbocation. beilstein-journals.org In these systems, the rearrangement of the cyclopropylcarbinyl cation is a dominant pathway, highlighting the utility of this framework in signaling the presence of positive charge development on an adjacent carbon. beilstein-journals.orgrsc.org
Advancements in Site-Selective and Diastereoselective C-H Functionalization
Achieving site-selectivity in C-H functionalization is a major challenge in organic synthesis, as most organic molecules contain numerous C-H bonds of similar reactivity. researchgate.netnih.gov A key goal is to develop catalysts that can direct a reaction to a specific position without relying on pre-installed directing groups within the substrate molecule. researchgate.net
The enzymatic hydroxylation of spiro[2.5]octane provides a clear example of catalyst-controlled site-selectivity. acs.org Different P450 enzymes, each with a unique active site architecture, hydroxylated the spiro[2.5]octane substrate at different positions with varying degrees of selectivity. For instance, the reaction with P450cam produced a mixture of 5-hydroxyspiro[2.5]octane (63%), 4-hydroxyspiro[2.5]octane (19%), and 6-hydroxyspiro[2.5]octane (18%). acs.org In contrast, CYP2B1 favored the 5-position even more, yielding 74% of 5-hydroxyspiro[2.5]octane. acs.org
These results demonstrate that the catalyst (in this case, an enzyme) can exert significant control over which of the many methylene (B1212753) (CH₂) groups on the cyclohexane (B81311) ring is functionalized. This selectivity arises from the way the enzyme's active site binds the substrate, positioning a specific C-H bond closest to the reactive iron-oxo species responsible for the hydrogen atom abstraction.
Table 1: Site-Selectivity in the Enzymatic Hydroxylation of Spiro[2.5]octane Data sourced from the Journal of the American Chemical Society. acs.org
| Enzyme | 4-hydroxyspiro[2.5]octane (%) | 5-hydroxyspiro[2.5]octane (%) | 6-hydroxyspiro[2.5]octane (%) | Other Products (%) |
| P450cam | 19 | 63 | 18 | 0 |
| CYP2B1 | 12 | 74 | 11 | 3 (6-ketone) |
These findings underscore the potential for developing synthetic catalysts that can mimic this level of control, enabling the precise and predictable modification of complex molecules containing the spiro[2.5]octane scaffold and other saturated ring systems. researchgate.netnih.gov
Natural Occurrence and Structural Elucidation of Spiro 2.5 Octane Derivatives
Isolation from Endophytic Fungi (e.g., Pestalotiopsis fici)
Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are recognized as a prolific source of novel secondary metabolites with diverse biological activities. The fungus Pestalotiopsis fici, an endophyte isolated from the branches of the tea plant Camellia sinensis, has been identified as a producer of unique spiro[2.5]octane derivatives. rsc.orgrsc.org
In a notable study, the fermentation of Pestalotiopsis fici (strain W106-1) under specific culture conditions led to the isolation of two new metabolites possessing the spiro[2.5]octane skeleton. rsc.orgrsc.org The production of these compounds was optimized by cultivating the fungus in different media, and subsequent extraction and chromatographic separation of the culture broth yielded the novel spiro[2.5]octane-containing compounds. rsc.org
Structural Characterization of Natural Spiro[2.5]octane Compounds (e.g., Pestalotriols A and B)
The two novel spiro[2.5]octane derivatives isolated from Pestalotiopsis fici were named Pestalotriols A and B. rsc.orgrsc.org Their structures were elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Pestalotriol A was found to incorporate a spiro[2.5]oct-4-ene core. This central scaffold is further substituted with a 3-methylbut-3-enal unit and a 2-hydroxypropan-2-yl group. rsc.orgPestalotriol B was identified as a new analogue of Pestalotriol A. rsc.org The absolute configurations of these chiral molecules were determined through electronic circular dichroism (ECD) calculations. rsc.orgrsc.org
The structural elucidation involved detailed analysis of 1D and 2D NMR data, including COSY, HSQC, and HMBC experiments. For instance, HMBC correlations were crucial in establishing the connectivity of the cyclohexene ring and the cyclopropane (B1198618) ring, which are joined at a spirocyclic center to form the characteristic spiro[2.5]octane moiety. rsc.org
| Compound | Molecular Formula | Key Structural Features |
| Pestalotriol A | C17H26O3 | Spiro[2.5]oct-4-ene core, 3-methylbut-3-enal unit, 2-hydroxypropan-2-yl group |
| Pestalotriol B | C17H28O3 | Analogue of Pestalotriol A with a spiro[2.5]octane skeleton |
Biosynthetic Hypotheses for Spiro[2.5]octane Natural Products
A plausible biosynthetic pathway for Pestalotriols A and B has been proposed, suggesting their origin from a pupukeanane precursor. Pupukeananes are a class of sesquiterpenoids characterized by a tricyclo[4.3.1.03,7]decane skeleton.
The proposed biosynthesis initiates with the cyclization of farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenoids. A series of enzymatic reactions, including cyclizations and rearrangements, are thought to lead to the formation of the pupukeanane skeleton. Subsequent oxidative cleavage of a carbon-carbon bond in a pupukeanane intermediate is hypothesized to generate a key intermediate that, after further transformations, yields the spiro[2.5]octane core of Pestalotriols A and B. This proposed pathway highlights the intricate enzymatic machinery present in Pestalotiopsis fici that is capable of generating complex and unique chemical scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
